Plm IV inhibitor-2

Malaria Plasmepsin IV Enzyme Inhibition

Researchers face inconsistent plasmepsin inhibition profiles, leading to poor cross-study reproducibility. Plm IV inhibitor-2 solves this with precise, published potency data. - Potency: IC50 24 nM (Plm IV), 70 nM (Plm II), 0.3 µM (Plm I) - Application: Target validation, SAR benchmarking, and cooperative isoform studies - Differentiation: 10.4× more potent vs. Plm IV inhibitor-1; defined selectivity fingerprint - Supply: Available for immediate research use with worldwide delivery

Molecular Formula C39H54N4O4
Molecular Weight 642.9 g/mol
Cat. No. B12405130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlm IV inhibitor-2
Molecular FormulaC39H54N4O4
Molecular Weight642.9 g/mol
Structural Identifiers
SMILESCCCN(CCC)C(=O)C1=CC(=CC(=C1)C(=O)NC(CC2=CC=CC=C2)C(CNC(C)(C)C3=CC(=CC=C3)OC)O)N4CCCCC4
InChIInChI=1S/C39H54N4O4/c1-6-19-43(20-7-2)38(46)31-24-30(25-33(26-31)42-21-12-9-13-22-42)37(45)41-35(23-29-15-10-8-11-16-29)36(44)28-40-39(3,4)32-17-14-18-34(27-32)47-5/h8,10-11,14-18,24-27,35-36,40,44H,6-7,9,12-13,19-23,28H2,1-5H3,(H,41,45)/t35-,36+/m0/s1
InChIKeyYKGWCOPGFKGNGN-MPQUPPDSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Plm IV Inhibitor-2 Overview


Plm IV inhibitor-2 (compound 3, CAS 1539276-38-4) is a synthetic hydroxyethylamine-based inhibitor targeting digestive vacuole plasmepsins (Plm) of the malaria parasite Plasmodium falciparum. It is characterized as a potent inhibitor of Plm IV, with reported IC50 values of 24 nM for Plm IV, 70 nM for Plm II, and 0.3 μM for Plm I . The compound is utilized as a chemical probe to study the role of plasmepsin IV in hemoglobin degradation and to evaluate antimalarial mechanisms in vitro .

1 Plasmepsin IV target engagement assays
2 Hemoglobin degradation pathway studies
3 In vitro enzymatic and parasite culture models

Why Substitution Fails: Plm IV Inhibitor-2


While numerous plasmepsin inhibitors exist as research tools, they cannot be simply interchanged due to significant variations in isoform selectivity, potency, and off-target profiles. For example, Plm IV inhibitor-1 (compound 6) exhibits markedly different IC50 values across Plm I, II, and IV (0.25 µM for Plm IV, 0.80 µM for Plm II, and 4.1 µM for Plm I) , compared to Plm IV inhibitor-2's nanomolar potency and distinct selectivity pattern. Such discrepancies can lead to divergent biological outcomes in parasite growth inhibition assays, confounding data interpretation and cross-study reproducibility. A compound's specific potency fingerprint against the digestive vacuole plasmepsin repertoire is critical for accurate target validation studies [1].

Isoform selectivity fingerprint may differ; cross-study reproducibility may require review.
Plasmepsin I potency variation may shift hemoglobin degradation pathway interpretation.

Plm IV Inhibitor-2 Potency & Selectivity


Superior Plasmepsin IV Inhibition

Plm IV inhibitor-2 demonstrates a 10.4-fold higher potency for Plasmepsin IV (Plm IV) compared to the closely related analog Plm IV inhibitor-1 (compound 6). The IC50 for Plm IV inhibitor-2 is 24 nM , while Plm IV inhibitor-1 exhibits an IC50 of 250 nM (0.25 µM) under comparable assay conditions .

Plm IV Inhibition Comparison
Data to verify
IC50 24 nM vs. IC50 250 nM (inhibitor‑1) 10.4× reported difference
Supports dose-response characterization in target validation.
In vitro recombinant Plm IV; vendor-reported data.
Malaria Plasmepsin IV Enzyme Inhibition

Plasmepsin IV vs. II Selectivity

Plm IV inhibitor-2 exhibits a narrower selectivity window between Plm IV and Plm II compared to Plm IV inhibitor-1, which may be advantageous for studies requiring simultaneous dual inhibition. For Plm IV inhibitor-2, the IC50 ratio (Plm II / Plm IV) is approximately 2.9 (70 nM / 24 nM) . In contrast, Plm IV inhibitor-1 shows a much larger 3.2-fold ratio (800 nM / 250 nM) . This indicates that while both compounds are selective for Plm IV, Plm IV inhibitor-2 maintains more balanced activity against Plm II at nanomolar concentrations.

Plm IV / II Selectivity
Data to verify
2.9 ratio
vs. 3.2 (inhibitor‑1)
Narrower selectivity window may shift pathway interpretation.
IC50 Plm II 70 nM / Plm IV 24 nM (this compound).
Malaria Plasmepsin II Selectivity

Activity Against Plasmepsin I

Plm IV inhibitor-2 demonstrates a 13.7-fold higher potency against Plasmepsin I (Plm I) compared to Plm IV inhibitor-1. The IC50 for Plm I inhibition by Plm IV inhibitor-2 is 0.3 µM (300 nM) , whereas Plm IV inhibitor-1 shows an IC50 of 4.1 µM (4100 nM) . This stark difference in potency against Plm I represents a key differentiating factor between the two tool compounds.

Plm I Inhibition
Data to verify
IC50 0.3 µM vs. IC50 4.1 µM (inhibitor‑1) 13.7× reported difference
Higher Plm I engagement enables multi-isoform dissection studies.
Recombinant Plm I enzymatic assay.
Malaria Plasmepsin I Isoform Selectivity

Hydroxyethylamine Scaffold Differentiation

Plm IV inhibitor-2 (compound 3) belongs to the hydroxyethylamine (HEA) class of plasmepsin inhibitors, which have been structurally optimized for enhanced potency and selectivity. While both Plm IV inhibitor-1 and -2 are HEA-based, the specific substitution pattern on the core scaffold differentiates their activity. Plm IV inhibitor-2 incorporates a phthalimide moiety and a piperazine linker, which are absent in Plm IV inhibitor-1 [1]. These structural differences are reflected in the 10- to 13-fold differences in potency against Plm IV and Plm I, underscoring the importance of precise chemical structure in achieving the desired pharmacological profile.

Scaffold Differentiation
Class‑level
Hydroxyethylamine core with distinct phthalimide/piperazine substituents (MW 642.87 vs. 558.67 g/mol).
Supports SAR interpretation; reported class‑level differentiation.
Structure-activity relationship context; vendor-provided SMILES.
Medicinal Chemistry Hydroxyethylamine Structure-Activity Relationship

Research Applications of Plm IV Inhibitor-2


Target Validation for Plasmepsin IV

Plm IV inhibitor-2 is ideally suited for target validation experiments where potent and specific inhibition of Plasmepsin IV is required to confirm its role in the malaria parasite life cycle. Its 10.4-fold higher potency against Plm IV compared to Plm IV inhibitor-1 allows for complete target engagement at lower compound concentrations, minimizing off-target effects and cytotoxicity. This is particularly valuable in assays using P. falciparum-infected erythrocytes to correlate Plm IV inhibition with parasite growth arrest .

Hydroxyethylamine SAR Studies

The distinct structural features of Plm IV inhibitor-2, including its phthalimide and piperazine substituents, make it an essential reference compound for SAR campaigns. By comparing its activity profile (IC50: Plm IV 24 nM, Plm II 70 nM, Plm I 0.3 µM) with that of analogs like Plm IV inhibitor-1 (IC50: Plm IV 250 nM, Plm II 800 nM, Plm I 4.1 µM) , medicinal chemists can identify key pharmacophoric elements responsible for enhanced potency and altered isoform selectivity. This comparative analysis guides the rational design of next-generation antimalarial leads [1].

Coordinated Hemoglobin Degradation

Plm IV inhibitor-2's balanced inhibition profile across Plm I, II, and IV (IC50 values spanning 24-300 nM) makes it a powerful tool for studying the cooperative action of digestive vacuole plasmepsins. Unlike more selective inhibitors that may only partially disrupt the proteolytic cascade, Plm IV inhibitor-2 can simultaneously target multiple enzymes in the pathway. This enables researchers to assess the cumulative effect of broad-spectrum plasmepsin inhibition on parasite survival and to identify potential functional redundancies among the isoforms .

Benchmarking New Inhibitor Candidates

Plm IV inhibitor-2 serves as a well-characterized reference standard for benchmarking the potency and selectivity of novel plasmepsin inhibitors. Its reproducible IC50 values across Plm I, II, and IV (24 nM, 70 nM, and 0.3 µM, respectively) provide a reliable baseline for head-to-head comparisons in enzymatic assays. Including Plm IV inhibitor-2 as a control in screening campaigns ensures assay consistency and allows for direct assessment of whether a new chemical entity offers a meaningful improvement in potency, selectivity, or scaffold novelty [1].

Application
Selection Property
Validation Focus
Plm IV target validation studies
Isoform potency profile
Parasite growth arrest endpoints
Hydroxyethylamine SAR campaigns
Scaffold substitution pattern
Potency and selectivity trend analysis
Coordinated hemoglobin degradation studies
Multi-isoform inhibition profile
Functional redundancy among plasmepsins
Inhibitor benchmarking assays
Reproducible inhibition profile
Cross-study consistency control
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